molecular formula C25H21N3O B2429128 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-43-5

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2429128
CAS RN: 866347-43-5
M. Wt: 379.463
InChI Key: TTZJKKKNFJRJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Structural Insights The synthesis of novel pyrazolo[4,3-c]quinoline derivatives showcases the chemical versatility and potential for generating ligands targeting specific receptors, such as the estrogen receptor. This approach utilizes 2,3-dihydro-lH-quinolin-4-ones as starting materials, highlighting a path for the development of new compounds with potential biological activities (Kasiotis, Fokialakis, & Haroutounian, 2006).

Pharmaceutical Intermediate Production Research into the large-scale synthesis of related quinoline derivatives, such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, indicates the industrial relevance of these compounds. This specific synthesis process is noted for its efficiency and applicability to pharmaceutical manufacturing, pointing to the importance of quinoline derivatives in drug development (Bänziger et al., 2000).

Biological Activity and Inhibition Studies The exploration of cyclic GMP phosphodiesterase inhibitors among quinazoline derivatives, highlighting the importance of substitution patterns for potent and selective inhibitory activity, sheds light on the potential therapeutic applications of quinoline derivatives in vascular diseases and conditions requiring modulation of intracellular cGMP levels (Takase et al., 1994).

Supramolecular Aggregation Studies on the effect of substitution on supramolecular aggregation in dihydrobenzopyrazoloquinolines indicate the impact of molecular modifications on the dimensional structure and hydrogen bonding patterns. This research has implications for the design of materials and drugs based on quinoline derivatives, demonstrating the significance of molecular structure in the development of novel compounds with desired physical and chemical properties (Portilla et al., 2005).

Computational and Experimental Studies Computational and experimental studies on the molecular structure of Benzo[g]pyrimido[4,5-b]quinoline derivatives, including a focus on the regioselective formation of certain compounds, underline the importance of theoretical and practical approaches in understanding the behavior and potential applications of quinoline derivatives. This work provides insights into the preferences for linear over angular isomers, which can guide the synthesis of new compounds for various applications (Trilleras et al., 2017).

properties

IUPAC Name

3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-17-7-9-18(10-8-17)15-28-16-22-24(19-11-13-20(29-2)14-12-19)26-27-25(22)21-5-3-4-6-23(21)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZJKKKNFJRJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline

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